molecular formula C8H4ClN3 B1430824 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1260385-93-0

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1430824
CAS No.: 1260385-93-0
M. Wt: 177.59 g/mol
InChI Key: WYLJIMWJDQEDNH-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C8H4ClN3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with a suitable amine to form the pyrrolo[2,3-b]pyridine core . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, followed by heating to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Therapy: Inhibition of FGFRs

One of the most significant applications of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is its role as a fibroblast growth factor receptor (FGFR) inhibitor. The FGFR signaling pathway is often abnormally activated in various tumors, making it a critical target for cancer therapy. Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activities against FGFR1, FGFR2, and FGFR3. For example, one derivative showed IC50 values of 7 nM for FGFR1, indicating robust potential for therapeutic use against breast cancer and possibly other malignancies .

2. Inhibition of SGK-1 Kinase

Another promising application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1). This kinase plays a role in various physiological processes including electrolyte balance and cell proliferation. Compounds like this compound have been identified as potential therapeutic agents for conditions mediated by SGK-1 activity, such as renal and cardiovascular diseases. The modulation of SGK-1 activity can help manage disorders related to sodium retention and excessive cell proliferation .

Case Study: FGFR Inhibition

In a study focusing on the biological evaluation of pyrrolo[2,3-b]pyridine derivatives, researchers found that specific compounds significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. The findings suggest that these compounds could serve as lead candidates for further development in cancer therapeutics .

Case Study: SGK-1 Modulation

Research has indicated that compounds targeting SGK-1 may offer new avenues for treating conditions like chronic renal disease and congestive heart failure. By inhibiting SGK-1 activity, these compounds could potentially regulate electrolyte balance and mitigate pathological cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the nitrile group allows for targeted modifications and the exploration of structure-activity relationships in drug discovery .

Biological Activity

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS Number: 1260385-93-0) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core structure, characterized by the presence of a chlorine atom at the 6-position and a carbonitrile group at the 3-position. Its molecular formula is C8H4ClN3C_8H_4ClN_3 with a molecular weight of approximately 177.59 g/mol.

This compound has been investigated for its interaction with various biological targets:

  • Kinase Inhibition : The compound has shown promise as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has been linked to the inhibition of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which is implicated in several neurodegenerative diseases, including Alzheimer's disease .
  • Antimicrobial Activity : Research indicates that derivatives of this pyrrolo compound exhibit significant antibacterial properties. In vitro studies have shown effective inhibition against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Effect IC50/Other Metrics Reference
Kinase InhibitionDYRK1ANanomolar range
AntibacterialStaphylococcus aureusMIC: 3.12 - 12.5 µg/mL
AnticancerBreast cancer cell linesSignificant proliferation inhibition
AntioxidantVarious cell linesAssessed via ORAC assays

Case Studies and Research Findings

  • DYRK1A Inhibition : A study explored the design and synthesis of non-toxic DYRK1A inhibitors based on the pyrrolo structure. The synthesized compounds demonstrated robust antioxidant and anti-inflammatory effects alongside significant inhibitory activity against DYRK1A, suggesting therapeutic potential for neurodegenerative conditions .
  • Antimicrobial Properties : Another investigation focused on pyrrolo derivatives' antibacterial efficacy against resistant strains. The study reported that certain derivatives exhibited lower MIC values compared to traditional antibiotics like ciprofloxacin, indicating their potential as novel antibacterial agents .
  • Cancer Therapeutics : Research involving breast cancer models revealed that compounds derived from this class could effectively inhibit cell proliferation and induce apoptosis in cancer cells. This positions them as promising candidates for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization or condensation reactions. For example, 2-amino-pyrrole derivatives react with arylidene malononitriles or β-ketoesters under acidic conditions to form the pyrrolo[2,3-b]pyridine core . Microwave-assisted synthesis can reduce reaction times (e.g., from hours to minutes) and improve yields (up to 73%) by enhancing reaction homogeneity and energy transfer . Key variables include solvent choice (e.g., acetic acid), temperature (80–120°C), and catalyst presence (e.g., sodium methoxide) .

Q. How is the molecular structure of this compound confirmed experimentally?

Spectroscopic techniques are critical:

  • IR spectroscopy : A strong absorption band near 2220 cm⁻¹ confirms the nitrile group (-CN), while aromatic C-H stretches appear around 3000 cm⁻¹ .
  • ¹H NMR : Aromatic protons in the pyrrolo-pyridine ring resonate between δ 6.8–8.0 ppm , and the NH₂ group (if present) appears as a singlet near δ 5.5–5.7 ppm .
  • Elemental analysis : Matches calculated vs. observed values for C, H, N, and Cl (e.g., Cl content ~7.79–8.00%) validate purity .

Q. What reactivity patterns are observed in this compound?

The chlorine atom at position 6 undergoes nucleophilic substitution with amines, thiols, or alkoxides, while the nitrile group can participate in cycloaddition or hydrolysis reactions. For example, replacing Cl with aryl or heteroaryl groups via Suzuki-Miyaura coupling has been reported . The pyrrole nitrogen may also act as a hydrogen bond donor in supramolecular interactions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and intermediates, guiding solvent/catalyst selection. For instance, ICReDD’s integrated computational-experimental approach uses quantum mechanics to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . Machine learning models trained on reaction databases further accelerate optimization .

Q. What statistical design of experiments (DoE) strategies are effective for scaling up synthesis?

Factorial designs (e.g., Box-Behnken or central composite) systematically evaluate variables like temperature, reagent stoichiometry, and reaction time. For example, a 3² factorial design could optimize yield by identifying interactions between catalyst loading and microwave power . Response surface methodology (RSM) is particularly useful for non-linear relationships .

Q. How do structural modifications impact the pharmacological activity of this compound derivatives?

Substitutions at positions 1, 5, and 6 influence bioactivity:

  • Antitumor activity : Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition by increasing electrophilicity at the pyridine ring .
  • Antiviral activity : Bulky aryl groups at position 1 improve binding to viral proteases .
  • Solubility : Hydroxyl or amine substituents increase aqueous solubility for in vivo studies .

Q. What mechanisms explain the formation of byproducts during the synthesis of this compound?

Common byproducts arise from:

  • Incomplete cyclization : Unreacted intermediates may form due to insufficient reaction time or low temperature .
  • Oxidation : Exposure to air can oxidize the pyrrole ring, producing N-oxide derivatives .
  • Halogen displacement : Competing reactions with nucleophiles (e.g., solvent impurities) yield undesired substituted analogs .

Q. How can spectroscopic contradictions (e.g., unexpected NMR shifts) be resolved during characterization?

Discrepancies often stem from tautomerism or solvent effects. For example, the NH proton in DMSO-d₆ may appear broadened or absent due to exchange with residual water. Using deuterated chloroform (CDCl₃) or adding D₂O can clarify assignments . X-ray crystallography provides definitive structural confirmation when spectral data are ambiguous .

Q. Data Analysis and Contradictions

Q. Why do reported yields for similar synthetic routes vary significantly (e.g., 68% vs. 73%)?

Variations arise from differences in:

  • Purification methods : Column chromatography vs. recrystallization .
  • Catalyst activity : Fresh vs. aged sodium methoxide .
  • Microwave parameters : Power settings and irradiation time .

Q. How can researchers reconcile conflicting biological activity data for analogs of this compound?

Discrepancies may reflect assay conditions (e.g., cell line specificity) or compound stability. Dose-response curves and metabolite profiling (e.g., LC-MS) clarify bioactivity . Computational docking studies also help rationalize structure-activity relationships (SAR) .

Q. Methodological Resources

  • Synthetic Protocols :
  • Spectroscopic Guidelines :
  • Computational Tools :
  • Pharmacological Profiling :

Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-7-2-1-6-5(3-10)4-11-8(6)12-7/h1-2,4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLJIMWJDQEDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856936
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-93-0
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

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